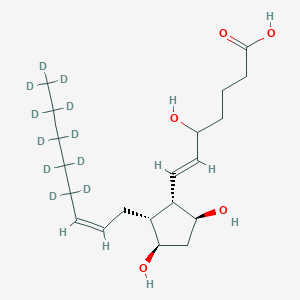

5-iPF2alpha-VI-d11

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCPXIZGLPAGEV-AOORLBIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/C(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 5-iPF2alpha-VI in Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-iPF2alpha-VI, a member of the F2-isoprostane family, has emerged as a highly specific and abundant biomarker of in vivo lipid peroxidation. Formed through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid, its presence and concentration in biological matrices offer a reliable window into the state of oxidative stress. Unlike other isoprostanes, 5-iPF2alpha-VI is not a significant product of the cyclooxygenase (COX) pathway, making it a more precise indicator of free-radical-mediated damage. Elevated levels of 5-iPF2alpha-VI have been correlated with various pathological conditions, notably neurodegenerative diseases such as Alzheimer's, and are influenced by factors like cigarette smoking. This guide provides an in-depth overview of the formation, quantification, and biological implications of 5-iPF2alpha-VI, complete with experimental protocols and data, to support its application in research and drug development.

Introduction to 5-iPF2alpha-VI and Lipid Peroxidation

Lipid peroxidation is a critical process in cellular injury, where reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cell membranes, leading to a cascade of lipid radical generation and the formation of a diverse array of oxidation products. Among the most reliable and informative of these products are the F2-isoprostanes.

5-iPF2alpha-VI, also known as iPF2α-I or 5-iso-prostaglandin F2α-VI, is a specific regioisomer of the F2-isoprostane class.[1] It is formed from the peroxidation of arachidonic acid, a primary PUFA in mammalian cell membranes. A key advantage of 5-iPF2alpha-VI as a biomarker is that its formation is independent of the cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[2] This specificity ensures that its levels directly reflect non-enzymatic oxidative stress. Compared to the more extensively studied 8-isoprostane, 5-iPF2alpha-VI is often found in greater abundance in biological samples.[1]

Formation of 5-iPF2alpha-VI

The formation of 5-iPF2alpha-VI is a multi-step process initiated by the abstraction of a hydrogen atom from arachidonic acid by a free radical. This results in the formation of an arachidonyl radical, which then reacts with molecular oxygen to form a peroxyl radical. A series of radical-mediated cyclization and oxygen insertion reactions ensue, leading to the formation of a bicyclic endoperoxide intermediate, a precursor to the various isoprostane isomers. The specific stereochemistry of 5-iPF2alpha-VI arises from the particular cyclization pathway taken.

Quantitative Data

The quantification of 5-iPF2alpha-VI in various biological matrices provides valuable insights into the extent of oxidative stress in different physiological and pathological states. The following tables summarize key quantitative findings from the literature.

| Condition | Matrix | Analyte | Concentration/Level | Fold Change/Significance | Reference |

| Alzheimer's Disease (AD) vs. Controls | Brain (Frontal Cortex) | 8,12-iso-iPF2alpha-VI | Markedly elevated in AD | - | [3] |

| Alzheimer's Disease (AD) vs. Controls | Brain (Temporal Cortex) | 8,12-iso-iPF2alpha-VI | Markedly elevated in AD | - | [3] |

| Frontotemporal Dementia (FTD) vs. Controls | Brain (Frontal & Temporal Cortex) | 8,12-iso-iPF2alpha-VI | No significant difference | - | [3] |

| Mild Cognitive Impairment (MCI) | Cerebrospinal Fluid (CSF) | 5-iPF2alpha-VI | Increased levels associated with higher p-tau | β = 0.216, P = 1.30 × 10–2 | [2] |

| MCI (APOE ε3 carriers) | Cerebrospinal Fluid (CSF) | 5-iPF2alpha-VI | Significant association with p-tau and t-tau | p-tau: β = 0.308, P = 5.0 × 10–3; t-tau: β = 0.288, P = 0.011 | [2] |

| Cigarette Smokers vs. Non-smokers | Urine | IPF2α-I (5-iPF2alpha-VI) | 1525 ± 180 pg/mg creatinine (Smokers) vs. 740 ± 40 pg/mg creatinine (Non-smokers) | P < 0.01 | [2] |

Table 1: 5-iPF2alpha-VI Levels in Human Studies

| Model | Treatment | Matrix | Analyte | Outcome | Reference |

| In vitro lipid peroxidation | Copper-induced oxidation of LDL | - | IPF2α-I (5-iPF2alpha-VI) | Free radical-dependent formation | [2] |

| In vitro platelet activation | Thrombin or collagen | - | IPF2α-I (5-iPF2alpha-VI) | Not formed in a COX-dependent manner | [2] |

Table 2: 5-iPF2alpha-VI in In Vitro and Cellular Models

Experimental Protocols

Accurate and reproducible quantification of 5-iPF2alpha-VI is crucial for its use as a biomarker. The following sections detail established methodologies.

Measurement of 5-iPF2alpha-VI by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of F2-isoprostanes, including 5-iPF2alpha-VI, in biological fluids.

1. Sample Preparation and Extraction:

-

Acidify urine or plasma samples to pH 3.

-

Add a deuterated internal standard (e.g., [²H₄]-iPF2α-VI) for accurate quantification.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the isoprostanes.

-

Elute the isoprostanes from the cartridge.

2. Derivatization:

-

Convert the carboxylic acid group to a pentafluorobenzyl (PFB) ester.

-

Convert the hydroxyl groups to trimethylsilyl (TMS) ethers. This enhances volatility for GC analysis.

3. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column.

-

Use a suitable temperature program to separate the different isoprostane isomers.

-

The mass spectrometer is operated in negative ion chemical ionization (NICI) mode for high sensitivity.

-

Monitor for the specific ions corresponding to the derivatized 5-iPF2alpha-VI and its internal standard.

In Vitro Lipid Peroxidation Assay

This protocol describes how to induce lipid peroxidation in a controlled in vitro setting to study the formation of 5-iPF2alpha-VI.

1. Preparation of Substrate:

-

Use a commercially available source of arachidonic acid, such as arachidonyl PAF-C16.

-

Prepare a working solution of the substrate in a suitable buffer (e.g., PBS).

2. Induction of Peroxidation:

-

Add a pro-oxidant, such as copper (II) chloride (CuCl₂), to initiate the lipid peroxidation process.

-

Incubate the reaction mixture at 37°C for a specified time course.

-

To confirm that the formation of 5-iPF2alpha-VI is due to free radical-mediated oxidation, run parallel control reactions containing an antioxidant like butylated hydroxytoluene (BHT).

3. Sample Analysis:

-

At various time points, take aliquots of the reaction mixture.

-

Extract the lipids and quantify the levels of 5-iPF2alpha-VI using a sensitive analytical method such as LC-MS/MS or GC-MS.

Signaling Pathways and Biological Effects

The biological effects of F2-isoprostanes, including 5-iPF2alpha-VI, are primarily mediated through their interaction with prostanoid receptors, most notably the Thromboxane A2 receptor (TP receptor).[4][5]

Upon binding to the TP receptor, a G-protein coupled receptor (GPCR), 5-iPF2alpha-VI can initiate a signaling cascade. Activation of the TP receptor is coupled to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a variety of cellular responses, including vasoconstriction, platelet aggregation, and smooth muscle cell proliferation.

Interestingly, some studies on other isoprostanes suggest a potential for more complex signaling, including the activation of inhibitory pathways involving cyclic AMP (cAMP).[6] However, the predominant and well-characterized pathway for F2-isoprostanes involves TP receptor activation.

There is currently limited direct evidence to suggest a significant interaction between 5-iPF2alpha-VI and the Peroxisome Proliferator-Activated Receptor (PPAR) gamma pathway. PPARs are nuclear receptors activated by fatty acids and their derivatives, and they play key roles in metabolism and inflammation.[7] While some lipid peroxidation products can modulate PPAR activity, the primary signaling route for 5-iPF2alpha-VI appears to be through the TP receptor.

Conclusion

5-iPF2alpha-VI stands out as a robust and specific biomarker of lipid peroxidation and in vivo oxidative stress. Its independence from enzymatic pathways and its abundance in biological fluids make it a valuable tool for researchers, scientists, and drug development professionals. The methodologies for its quantification are well-established, and its association with various diseases, particularly those with an inflammatory or neurodegenerative component, underscores its clinical and research relevance. A thorough understanding of its formation, measurement, and biological activities is essential for leveraging 5-iPF2alpha-VI as a key indicator of oxidative damage in the pursuit of new therapeutic interventions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. IPF2α-I: An index of lipid peroxidation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced brain levels of 8,12-iso-iPF2alpha-VI differentiate AD from frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterodimerization of the α and β isoforms of the human Thromboxane receptor enhances isoprostane signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Deuterated iPF2α-VI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of deuterated iPF2α-VI (17,17,18,18-d4-iPF2alpha-VI), a critical internal standard for the accurate quantification of endogenous iPF2α-VI, a reliable biomarker for oxidative stress.

Introduction

Isoprostanes are a class of prostaglandin-like compounds formed in vivo from the free-radical-catalyzed peroxidation of polyunsaturated fatty acids.[1] Among these, iPF2α-VI has emerged as a significant biomarker due to its relatively high abundance in biological fluids compared to other isoprostanes like iPF2α-III.[1][2] The development of a robust analytical method for iPF2α-VI quantification is crucial for assessing oxidative stress in various pathological conditions.[3] The use of a stable isotope-labeled internal standard, such as deuterated iPF2α-VI, is essential for achieving the necessary accuracy and precision in mass spectrometric analyses.[1][4]

This guide details the total synthesis of d4-iPF2α-VI, outlines purification strategies, and presents the analytical applications of this deuterated analog.

Synthesis of Deuterated iPF2α-VI

The total synthesis of 17,17,18,18-d4-iPF2α-VI is a multi-step process that involves the strategic coupling of two key synthons.[1]

Key Synthons

-

(3,3,4,4-d4)-hexylphosphonium bromide 23: This synthon introduces the deuterated tail to the final molecule. It is prepared from 5-hexynol.[1]

-

syn-anti-syn lactone 25: This synthon provides the core cyclopentane ring structure with the correct stereochemistry. It is synthesized from D-glucose.[1]

Overall Synthesis Workflow

The synthesis strategy relies on a convergent approach where the two main synthons are prepared separately and then combined.

Caption: Overall workflow for the total synthesis of d4-iPF2alpha-VI.

Experimental Protocols

While detailed, step-by-step protocols are proprietary and found within the full text of the cited literature, the following outlines the key transformations and methodologies based on published information.[1][5]

Preparation of (3,3,4,4-d4)-hexylphosphonium bromide 23

A detailed experimental procedure for a similar deuteration process involves the use of Wilkinson's catalyst and deuterium gas.[5]

-

Deuteration: An appropriate acetylene precursor is dissolved in a solvent like benzene, and Wilkinson's catalyst is added. The mixture is then exposed to deuterium gas until absorption ceases. The crude product is filtered through celite and florisil to yield the deuterated alkane.[5]

-

Bromination: The deuterated alcohol is converted to the corresponding bromide.

-

Phosphonium Salt Formation: The deuterated hexyl bromide is reacted with triphenylphosphine to yield the desired (3,3,4,4-d4)-hexylphosphonium bromide.

Synthesis of syn-anti-syn lactone 25

This multi-step synthesis starts from D-glucose and involves several protection, deprotection, and stereocontrolled reaction steps to build the chiral core of the molecule.[1]

Coupling and Final Product Formation

The synthesis culminates in a Wittig reaction between the ylide generated from the phosphonium salt 23 and the aldehyde derived from the lactone 25 . This is followed by deprotection and functional group manipulations to yield the final d4-iPF2α-VI.

Purification of iPF2α-VI

A key advantage of iPF2α-VI is the proximity of the C-5 hydroxyl group to the carboxylic acid, which allows for the formation of a lactone.[1] This property is exploited for purification, as other isoprostanes that cannot form such lactones can be easily separated.[1][6]

Purification Workflow

References

- 1. Total synthesis of 17,17,18,18-d4-iPF2alpha-VI and quantification of iPF2alpha-VI in human urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of two major F2 isoprostanes, 8,12-iso- and 5-epi-8, 12-iso-isoprostane F2alpha-VI, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased 8,12-iso-iPF2alpha-VI in Alzheimer's disease: correlation of a noninvasive index of lipid peroxidation with disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A protocol for quantifying lipid peroxidation in cellular systems by F2-isoprostane analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new approach to the synthesis of polyunsaturated deuterated isoprostanes: Total synthesis of d4-5-epi-8,12-iso-iPF3α-VI and d4-8,12-iso-iPF3α-VI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

5-iPF2alpha-VI as a Biomarker for Oxidative Stress in Neurodegenerative Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a key pathological feature common to a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. The accurate measurement of oxidative stress is crucial for understanding disease mechanisms, identifying therapeutic targets, and developing novel treatments. Among the most reliable biomarkers for in vivo lipid peroxidation are the F2-isoprostanes, a series of prostaglandin-like compounds formed non-enzymatically from the free radical-catalyzed peroxidation of arachidonic acid. This technical guide focuses on a specific F2-isoprostane, 5-iPF2alpha-VI (also known as iPF2α-VI), and its isomers, as robust biomarkers of oxidative stress in the context of neurodegenerative diseases. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for their measurement, and the underlying signaling pathways involved.

Introduction to 5-iPF2alpha-VI and F2-Isoprostanes

F2-isoprostanes are a family of 64 stereoisomers of prostaglandin F2α (PGF2α) that are formed in vivo from the free radical-mediated peroxidation of arachidonic acid. Unlike prostaglandins, their formation is independent of the cyclooxygenase (COX) enzymes. This makes them a specific and sensitive marker of oxidative stress. Among these, the class VI isoprostanes, which include 5-iPF2alpha-VI and 8,12-iso-iPF2alpha-VI, are particularly abundant and stable, making them excellent candidates for quantification in biological samples. Elevated levels of these markers have been consistently reported in patients with neurodegenerative diseases, correlating with disease severity and pathology.

Quantitative Data of F2-Isoprostanes in Neurodegenerative Diseases

The following tables summarize the quantitative levels of 5-iPF2alpha-VI and its related isomer, 8,12-iso-iPF2alpha-VI, in various biological matrices from patients with Alzheimer's Disease, and general findings for Parkinson's and Huntington's Disease.

Table 1: 8,12-iso-iPF2alpha-VI Levels in Alzheimer's Disease

| Biological Matrix | Patient Group | N | Concentration (pg/mL or pg/mg) | Reference |

| Cerebrospinal Fluid (CSF) | Alzheimer's Disease | 24 | 55.8 ± 6.2 (SEM) | |

| Healthy Controls | 20 | 25.6 ± 0.7 (SD) | ||

| Plasma | Alzheimer's Disease | 49 | Data reported as not significantly different from controls | |

| Healthy Controls | 48 | Data reported as not significantly different from AD | ||

| Urine | Alzheimer's Disease | 24 | 2.1 ± 0.3 (SEM) (pg/mg creatinine) | |

| Healthy Controls | 20 | Not explicitly stated, but lower than AD | ||

| Brain Tissue (Frontal Cortex) | Alzheimer's Disease | 10 | ~350 (mean) | |

| Healthy Controls | 8 | ~100 (mean) | ||

| Brain Tissue (Temporal Cortex) | Alzheimer's Disease | 10 | ~400 (mean) | |

| Healthy Controls | 8 | ~120 (mean) |

Table 2: F2-Isoprostane Levels in Parkinson's and Huntington's Disease

| Disease | Biological Matrix | Biomarker | Finding | Reference |

| Parkinson's Disease | Plasma | General Lipid Peroxidation Products | 33% higher in PD patients compared to controls | |

| Huntington's Disease | Cerebrospinal Fluid (CSF) | F2-Isoprostanes | Significantly elevated in HD patients compared to controls |

Note: Specific quantitative data for 5-iPF2alpha-VI in Parkinson's and Huntington's disease is less prevalent in the literature compared to Alzheimer's disease. The findings presented are based on general markers of lipid peroxidation or the broader class of F2-isoprostanes.

Experimental Protocols

The accurate quantification of 5-iPF2alpha-VI and other F2-isoprostanes requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.

Sample Collection and Preparation

General Considerations:

-

Antioxidant Addition: To prevent ex vivo oxidation of arachidonic acid, it is crucial to add an antioxidant such as butylated hydroxytoluene (BHT) to the collection tubes immediately.

-

Storage: Samples should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.

Cerebrospinal Fluid (CSF):

-

Collect CSF in polypropylene tubes.

-

Immediately add BHT to a final concentration of 0.005% (w/v).

-

Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

-

Transfer the supernatant to a new tube and store at -80°C.

Plasma:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Immediately add BHT to a final concentration of 0.005% (w/v).

-

Centrifuge at 1500 x g for 15 minutes at 4°C to separate plasma.

-

Carefully collect the plasma supernatant and store at -80°C.

Urine:

-

Collect a random urine sample in a sterile container.

-

No preservative is typically required, but immediate freezing at -80°C is recommended.

-

For analysis, urine samples are often normalized to creatinine concentration to account for variations in urine dilution.

Extraction and Purification

F2-isoprostanes exist in both free and esterified forms. For total F2-isoprostane measurement, a hydrolysis step is required to release the esterified compounds.

-

Internal Standard Spiking: Add a deuterated internal standard (e.g., [²H₄]-5-iPF2alpha-VI) to the sample to account for extraction losses and ionization suppression.

-

Hydrolysis (for total isoprostanes): Add 1 M KOH in methanol and incubate at 37°C for 30 minutes to hydrolyze esterified isoprostanes. Neutralize with HCl.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol and then water.

-

Load the acidified sample (pH 3) onto the cartridge.

-

Wash the cartridge with water followed by a non-polar solvent like hexane to remove interfering lipids.

-

Elute the F2-isoprostanes with a more polar solvent mixture, such as ethyl acetate or a hexane:ethyl acetate:isopropanol mixture.

-

-

Thin-Layer Chromatography (TLC) (for GC-MS): For additional purification, the eluted sample can be subjected to TLC.

Analytical Measurement

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: F2-isoprostanes are non-volatile and require derivatization prior to GC analysis.

-

Esterification: Convert the carboxylic acid group to a pentafluorobenzyl (PFB) ester using PFB bromide.

-

Silylation: Convert the hydroxyl groups to trimethylsilyl (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC Separation: Use a capillary column (e.g., DB-1701) to separate the derivatized isoprostanes.

-

MS Detection: Employ negative ion chemical ionization (NICI) for high sensitivity and selectivity. Monitor the characteristic ions for the specific F2-isoprostane and the internal standard.

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of acetic or formic acid.

-

MS/MS Detection: Utilize an electrospray ionization (ESI) source in negative ion mode. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each F2-isoprostane isomer and the internal standard. For 8,12-iso-iPF2alpha-VI, a common transition is m/z 353 -> 115.

Signaling Pathways and Biological Relevance

The generation of 5-iPF2alpha-VI is a direct consequence of oxidative stress, a central mechanism in the pathology of neurodegenerative diseases.

Formation of 5-iPF2alpha-VI

Reactive oxygen species initiate the peroxidation of arachidonic acid within cell membranes, leading to a cascade of reactions that form unstable endoperoxide intermediates. These are then reduced to form stable F2-isoprostanes, including 5-iPF2alpha-VI.

Role in Neurodegenerative Disease Pathogenesis

Alzheimer's Disease: Oxidative stress is an early event in Alzheimer's disease, preceding the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs). The accumulation of Aβ itself can induce further oxidative stress, creating a vicious cycle. Increased levels of F2-isoprostanes are found in brain regions affected by AD pathology and are associated with cognitive decline.

Parkinson's Disease: The degeneration of dopaminergic neurons in the substantia nigra in Parkinson's disease is strongly linked to oxidative stress. The metabolism of dopamine itself can generate reactive oxygen species, and this is exacerbated by mitochondrial dysfunction and neuroinflammation. Lipid peroxidation is a key feature of this process, leading to neuronal cell death.

The Genesis of F2-Isoprostanes: A Deep Dive into the Mechanism of Formation from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

F2-isoprostanes (F2-IsoPs) are a unique class of prostaglandin-like compounds that are considered the "gold standard" for assessing oxidative stress in vivo.[1] Unlike prostaglandins, which are synthesized through enzymatic pathways, F2-IsoPs are formed primarily via a non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[2][3] Their chemical stability and presence in all biological fluids and tissues make them reliable biomarkers for a wide range of diseases associated with oxidative injury, including cardiovascular and neurodegenerative disorders.[2][4] This technical guide provides an in-depth exploration of the core mechanism of F2-isoprostane formation, detailed experimental protocols for their quantification, and quantitative data to support researchers in this field.

The Core Mechanism: A Non-Enzymatic Cascade

The formation of F2-isoprostanes is a multi-step process initiated by the attack of a free radical on arachidonic acid, which is typically esterified within cell membrane phospholipids.[4] This process gives rise to a complex mixture of isomers.

Initiation: Hydrogen Abstraction

The cascade begins with the abstraction of a hydrogen atom from one of the three bis-allylic carbons (C-7, C-10, or C-13) of arachidonic acid by a free radical (R•). This results in the formation of a carbon-centered arachidonyl radical.[5]

Propagation: Peroxyl Radical Formation and Endocyclization

Molecular oxygen rapidly reacts with the arachidonyl radical to form a peroxyl radical. This highly reactive intermediate then undergoes a 5-exo cyclization to form a bicyclic endoperoxide intermediate, analogous to the prostaglandin G2 (PGG2) structure.[4] A second molecule of oxygen is then added.

Isomer Generation: A Multiplicity of Structures

The initial site of hydrogen abstraction and the subsequent stereochemistry of the oxygen additions lead to the formation of four distinct series of F2-isoprostanes, each containing multiple stereoisomers.[2][5] In total, 64 different F2-isoprostane isomers can be formed.[5] The four main regioisomers are:

-

5-series (Type VI): Resulting from radical attack at C-7.[5]

-

8-series (Type V): Resulting from radical attack at C-10.[5]

-

12-series (Type IV): Also resulting from radical attack at C-10.[5]

-

15-series (Type III): Resulting from radical attack at C-13.[5]

Reduction and Release

The unstable bicyclic endoperoxide intermediates are reduced to form the stable F2-isoprostanes.[2] Initially, these F2-IsoPs remain esterified to the phospholipid. They are subsequently cleaved and released into circulation as free F2-isoprostanes by phospholipases.[4]

Signaling Pathway of F2-Isoprostane Formation

Caption: Non-enzymatic formation of F2-isoprostanes from arachidonic acid.

Quantitative Data

The levels of F2-isoprostanes can vary depending on the biological matrix and the health status of the individual. The following table summarizes typical concentrations of F2-isoprostanes in healthy humans.

| Biological Matrix | F2-Isoprostane Isomer | Concentration Range | Reference |

| Plasma (free) | 8-iso-PGF2α | 45.1 ± 18.4 pg/mL | [4] |

| Plasma (total) | 8-iso-PGF2α | ~10 times higher than free | [4] |

| Urine | 8-iso-PGF2α | 1.3 ± 0.8 ng/mg creatinine | [4] |

| Urine | iPF2α-VI | 1.49 ± 0.56 ng/mg creatinine | [6] |

| Urine | 5-epi-8,12-iso-iPF2α-VI | 6.18 ± 3.23 ng/mg creatinine | [6] |

| Urine | 8,12-iso-iPF2α-VI | ~5-fold higher than iPF2α-VI | [5] |

Experimental Protocols

The gold standard for the quantification of F2-isoprostanes is gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for F2-isoprostane quantification by GC-MS.

Detailed Methodologies

1. Sample Preparation and Hydrolysis (for Total F2-IsoPs)

-

Objective: To release esterified F2-isoprostanes from phospholipids.

-

Protocol:

-

To 1 mL of plasma or urine, or homogenized tissue, add a deuterated internal standard (e.g., [²H₄]-8-iso-PGF2α).

-

Add 1 mL of 1 M KOH in methanol.

-

Incubate at 37°C for 30 minutes to hydrolyze the ester linkages.

-

Neutralize the solution with 1 M HCl.

-

2. Solid-Phase Extraction (SPE)

-

Objective: To purify and concentrate F2-isoprostanes from the biological matrix.

-

Protocol:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed sample onto the C18 cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the F2-isoprostanes with ethyl acetate.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Reconstitute the sample in a small volume of solvent.

-

For further purification, use an aminopropyl (NH₂) SPE cartridge.

-

3. Derivatization for GC-MS Analysis

-

Objective: To convert F2-isoprostanes into volatile derivatives suitable for GC analysis and to enhance sensitivity for MS detection.

-

Protocol:

-

Pentafluorobenzyl (PFB) Ester Formation:

-

To the dried extract, add 20 µL of 10% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 20 µL of 10% N,N-diisopropylethylamine in acetonitrile.

-

Incubate at room temperature for 30 minutes.

-

Evaporate the reagents under nitrogen.

-

-

Trimethylsilyl (TMS) Ether Formation:

-

To the PFB ester, add 20 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 10 µL of pyridine.

-

Incubate at 60°C for 30 minutes.

-

The sample is now ready for GC-MS analysis.

-

-

4. GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Injection: 1-2 µL of the derivatized sample is injected into the GC.

-

Gas Chromatography Parameters:

-

Column: Fused silica capillary column (e.g., DB-1701).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the different F2-isoprostane isomers.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Negative Ion Chemical Ionization (NICI) is preferred for its high sensitivity.

-

Detection Mode: Selected Ion Monitoring (SIM) is used to monitor the specific mass-to-charge ratios (m/z) of the F2-isoprostane derivatives and the internal standard. For the PFB/TMS derivative of 8-iso-PGF2α, the monitored ion is typically m/z 569, while the deuterated internal standard is monitored at m/z 573.

-

5. Quantification

-

Principle: The concentration of the endogenous F2-isoprostane is determined by comparing the peak area of its characteristic ion to the peak area of the known amount of the added deuterated internal standard.

-

Calculation: A standard curve is generated using known amounts of the F2-isoprostane standard and a fixed amount of the internal standard. The ratio of the peak areas of the endogenous compound to the internal standard in the sample is then used to calculate the concentration from the standard curve.

Conclusion

The non-enzymatic, free radical-driven formation of F2-isoprostanes from arachidonic acid is a complex process that results in a multitude of isomers, providing a sensitive and reliable measure of oxidative stress. Understanding this mechanism is crucial for interpreting their role in disease pathogenesis and for the development of novel therapeutic strategies. The detailed experimental protocols provided in this guide offer a robust framework for the accurate quantification of F2-isoprostanes, empowering researchers to further investigate their significance in health and disease.

References

- 1. F2-Isoprostane - Blood Health - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Classifying oxidative stress by F2-isoprostane levels across human diseases: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of two major F2 isoprostanes, 8,12-iso- and 5-epi-8, 12-iso-isoprostane F2alpha-VI, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

The Biological Significance of Type VI Isoprostanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprostanes are a class of prostaglandin-like compounds produced primarily through the non-enzymatic, free radical-catalyzed peroxidation of polyunsaturated fatty acids. Among these, the F2-isoprostanes, derived from arachidonic acid, have garnered significant attention as reliable biomarkers of oxidative stress in vivo. The F2-isoprostanes are further categorized into four classes (III, IV, V, and VI) based on the structure of their side chains. This guide focuses on the biological significance of Type VI isoprostanes , specifically 5-iPF2α-VI and 8,12-iso-iPF2α-VI , which are recognized as major products of lipid peroxidation. While their role as biomarkers is well-established, their specific biological activities are an emerging area of research.

Formation of Type VI Isoprostanes

Type VI isoprostanes, like other F2-isoprostanes, are formed in situ from arachidonic acid esterified in phospholipids within cell membranes. The process is initiated by the abstraction of a hydrogen atom from arachidonic acid by a free radical, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which undergoes endocyclization and further reactions to generate a variety of isoprostane isomers, including the type VI class.

Biological Activity and Signaling Pathways

While the broader class of F2-isoprostanes is known to exert biological effects, primarily through activation of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor, specific data on the biological activity of type VI isoprostanes are limited. It is hypothesized that type VI isoprostanes may also interact with the TP receptor, leading to downstream signaling cascades.

Activation of the TP receptor typically involves the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This increase in intracellular calcium and activation of PKC can lead to various cellular responses, including vasoconstriction, platelet aggregation, and smooth muscle cell proliferation.

It is critical to note that direct experimental evidence confirming the interaction of type VI isoprostanes with the TP receptor and the subsequent activation of this specific signaling pathway is currently lacking in the scientific literature.

Quantitative Data

Currently, there is a notable absence of quantitative data such as receptor binding affinities (Ki), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) for the biological activities of type VI isoprostanes. The available quantitative data primarily relate to their concentrations in biological fluids, underscoring their use as biomarkers of oxidative stress.

| Isoprostane | Biological Matrix | Condition | Concentration Range (ng/mL) | Reference(s) |

| 5-iPF2α-VI | Cerebrospinal Fluid | Mild Cognitive Impairment | Elevated vs. Controls | [1] |

| 8,12-iso-iPF2α-VI | Cerebrospinal Fluid | Alzheimer's Disease | Markedly Elevated vs. Controls | [1] |

| Brain (Frontal Cortex) | Alzheimer's Disease | Markedly Elevated vs. Controls | [2] | |

| Brain (Temporal Cortex) | Alzheimer's Disease | Markedly Elevated vs. Controls | [2] | |

| Serum | Konzo (neurodegenerative disease) | 0.2 - 1.3 |

Type VI Isoprostanes as Biomarkers of Disease

The stability and abundance of type VI isoprostanes make them excellent biomarkers for assessing oxidative stress in various pathological conditions.

-

Neurodegenerative Diseases: Elevated levels of 5-iPF2α-VI and 8,12-iso-iPF2α-VI have been found in the cerebrospinal fluid and brain tissue of patients with Alzheimer's disease, suggesting a role for lipid peroxidation in the pathogenesis of this disease.[1][2]

-

Konzo: Increased serum levels of 8,12-iso-iPF2α-VI have been associated with cognitive deficits in children with Konzo, a neurodegenerative disorder linked to cyanide exposure from cassava.

Experimental Protocols

Due to the limited research on the specific biological activities of type VI isoprostanes, detailed experimental protocols for their functional characterization are not well-established. However, protocols for their quantification as biomarkers of oxidative stress are well-documented.

Protocol: Quantification of Type VI Isoprostanes in Biological Samples by UPLC-MS/MS

This protocol is adapted from the methodology for measuring F2-isoprostanes in cellular systems.[3]

1. Sample Preparation:

- Harvest cells or collect biological fluid (e.g., plasma, urine, cerebrospinal fluid).

- For cellular samples, wash with ice-cold PBS and homogenize.

- Spike samples with a known amount of deuterated internal standard (e.g., 5-iPF2α-VI-d11) to correct for sample loss during extraction.

2. Solid-Phase Extraction (SPE):

- Acidify the sample to pH 3.

- Apply the sample to a pre-conditioned C18 SPE cartridge.

- Wash the cartridge with an aqueous solution to remove polar impurities.

- Elute the isoprostanes with an organic solvent (e.g., ethyl acetate).

3. UPLC-MS/MS Analysis:

- Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase.

- Inject the sample into a UPLC system coupled to a tandem mass spectrometer.

- Use a suitable C18 column for chromatographic separation.

- Employ multiple reaction monitoring (MRM) in negative ion mode for detection. The specific mass transitions for 5-iPF2α-VI are m/z 353 > 115.

- Quantify the concentration of the type VI isoprostane by comparing its peak area to that of the deuterated internal standard.

Sample_Collection [label="1. Sample Collection\n(Cells, Plasma, Urine, CSF)", fillcolor="#F1F3F4", style=filled];

Internal_Standard [label="2. Addition of Deuterated\nInternal Standard", fillcolor="#F1F3F4", style=filled];

Extraction [label="3. Solid-Phase Extraction\n(C18 Cartridge)", fillcolor="#F1F3F4", style=filled];

Analysis [label="4. UPLC-MS/MS Analysis\n(MRM Mode)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

Quantification [label="5. Quantification", fillcolor="#202124", style=filled, fontcolor="#FFFFFF"];

Sample_Collection -> Internal_Standard;

Internal_Standard -> Extraction;

Extraction -> Analysis;

Analysis -> Quantification;

}

Future Directions

The current body of research strongly supports the role of type VI isoprostanes as reliable biomarkers of oxidative stress. However, a significant knowledge gap exists regarding their specific biological activities. Future research should focus on:

-

Receptor Binding Studies: Determining the binding affinities of 5-iPF2α-VI and 8,12-iso-iPF2α-VI for the TP receptor and other potential G-protein coupled receptors.

-

In Vitro Functional Assays: Investigating the effects of these isoprostanes on cellular signaling pathways, such as calcium mobilization and cAMP production, in relevant cell types (e.g., platelets, smooth muscle cells, neurons, and endothelial cells).

-

In Vivo Studies: Elucidating the physiological and pathological effects of type VI isoprostanes in animal models of diseases associated with oxidative stress.

A deeper understanding of the biological activities of type VI isoprostanes will provide valuable insights into the mechanisms by which oxidative stress contributes to disease pathogenesis and may reveal novel therapeutic targets for a range of human disorders.

References

- 1. Enhanced brain levels of 8,12-iso-iPF2alpha-VI differentiate AD from frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Identification of two major F2 isoprostanes, 8,12-iso- and 5-epi-8, 12-iso-isoprostane F2alpha-VI, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of Measuring F2-Isoprostanes: A Technical Guide for Researchers

An in-depth exploration of F2-isoprostanes as premier biomarkers of oxidative stress, detailing their formation, analytical measurement, and role in disease pathology and drug development.

Introduction

F2-isoprostanes (F2-IsoPs) are a series of prostaglandin-like compounds produced by the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[1][2] Since their discovery in 1990, they have emerged as one of the most reliable and accurate biomarkers of oxidative stress in vivo.[3][4] Unlike many other markers, F2-IsoPs are stable molecules, and their measurement in biological fluids and tissues provides a non-invasive and precise assessment of lipid peroxidation.[2][5] This technical guide provides a comprehensive overview of the significance of measuring F2-isoprostanes, including their biochemical formation, detailed analytical methodologies, and their application in clinical research and drug development. A multi-lab validation study organized by the National Institute of Environmental Health Sciences (NIEHS) found F2-isoprostanes to be the most accurate biomarker of oxidative stress.[4]

The Biochemical Pathway of F2-Isoprostane Formation

F2-isoprostanes are formed in situ from arachidonic acid esterified in phospholipids and are subsequently released by phospholipases.[6] The formation is initiated by the abstraction of a hydrogen atom from arachidonic acid by a free radical, leading to the formation of an arachidonyl radical. This is followed by the insertion of molecular oxygen to yield peroxyl radicals.[5] These radicals then undergo a series of reactions, including endocyclization and further oxygenation, to form bicyclic endoperoxide intermediates, which are then reduced to form the stable F2-isoprostane structures.[5] This non-enzymatic pathway results in the formation of four main regioisomers, designated as the 5-, 8-, 12-, and 15-series F2-isoprostanes, based on the position of the side-chain hydroxyl group.[5]

Analytical Methodologies for F2-Isoprostane Measurement

The accurate quantification of F2-isoprostanes is critical for their use as biomarkers. The two primary analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays (ELISA, RIA) are also available but are generally less specific.[7][8]

Experimental Workflow for F2-Isoprostane Analysis

A typical workflow for the analysis of F2-isoprostanes from biological samples involves several key steps, from sample collection and preparation to instrumental analysis and data interpretation.

Detailed Experimental Protocols

GC-MS is a highly sensitive and robust method for the quantification of F2-isoprostanes and has been considered a gold standard.[6][9]

1. Sample Preparation and Extraction:

-

Plasma: 0.5–1 mL of plasma is required. To prevent ex vivo oxidation, samples should be stored at -80°C and not thawed before analysis. Butylated hydroxytoluene (BHT) can be added as an antioxidant.[9]

-

Urine: A spot urine sample is typically used.[10]

-

Internal Standard: A deuterated internal standard (e.g., [²H₄]-15-F₂t-IsoP) is added to the sample to account for procedural losses.[6]

-

Hydrolysis (for total F2-IsoPs): For the measurement of both free and esterified F2-IsoPs, samples are subjected to basic hydrolysis (e.g., with KOH).[11]

-

Solid Phase Extraction (SPE): Samples are purified using C18 and silica Sep-Pak cartridges to remove contaminants.[6]

2. Derivatization:

-

F2-isoprostanes must be chemically derivatized to increase their volatility for GC analysis.[12]

-

The carboxyl group is converted to a pentafluorobenzyl (PFB) ester.

-

The hydroxyl groups are converted to trimethylsilyl (TMS) ethers.[12]

3. GC-MS Analysis:

-

Ionization: Negative ion chemical ionization (NICI) is used for high sensitivity.[6]

-

Selected Ion Monitoring (SIM): The instrument is set to monitor specific ions. For endogenous F2-IsoPs, the carboxylate anion at m/z 569 (loss of the PFB group) is monitored. The corresponding ion for the deuterated internal standard is m/z 573.[6][9]

LC-MS/MS offers high specificity and the ability to separate different F2-isoprostane isomers.[7][13]

1. Sample Preparation and Extraction:

-

Sample preparation is similar to that for GC-MS, involving the addition of an internal standard and SPE. Polymeric weak anion exchange SPE cartridges can be used for urine samples.[8]

-

Derivatization is not required for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used.[8]

-

Multiple Reaction Monitoring (MRM): This technique provides high selectivity and sensitivity. For F2-IsoPs, the transition from the deprotonated molecular ion [M-H]⁻ at m/z 353 to specific product ions (e.g., m/z 193 and m/z 309) is monitored. For the deuterated internal standard (8-iso-PGF₂α-d₄), the transition m/z 357 to m/z 197 is monitored.[8][14]

Quantitative Data on F2-Isoprostane Levels

The following tables summarize representative F2-isoprostane levels in human biological fluids. It is important to note that values can vary depending on the analytical method, the specific isomer measured, and the population studied.

Table 1: F2-Isoprostane Levels in Healthy Humans

| Biological Matrix | Analyte | Concentration | Analytical Method | Reference |

| Urine | 15-F₂t-IsoP | 1.6 ± 0.6 ng/mL | GC/NICI-MS | [10] |

| Urine | 8-iso-PGF₂α | 0.43 ± 0.02 nmol/mmol Cr | GC-MS | [15] |

| Plasma | Free F₂-IsoPs | 35 ± 6 pg/mL | GC-MS | [5] |

| Plasma | Esterified F₂-IsoPs | 85 ± 12 pg/mL | GC-MS | [5] |

Table 2: F2-Isoprostane Levels in Disease States

| Disease | Biological Matrix | Fold Increase vs. Healthy Controls | Reference |

| Type 2 Diabetes | Plasma | ~3-fold (for 8-iso-PGF₂α) | [16] |

| Familial Hypercholesterolemia | Urine | Elevated | [11] |

| Breast Cancer | Plasma | OR 1.88 for highest vs. lowest quartile | [15] |

| Ischemia-Reperfusion | Plasma | Increased post-I/R | [15] |

F2-Isoprostanes in Signaling and Pathophysiology

Beyond their role as biomarkers, F2-isoprostanes are biologically active molecules that can mediate pathological processes.[16][17] They exert their effects by binding to and activating cell surface receptors, particularly the thromboxane A₂ receptor (TP receptor).[17]

This signaling cascade can lead to various physiological and pathophysiological effects, including:

-

Vasoconstriction: F2-IsoPs are potent vasoconstrictors in various vascular beds, including renal and retinal vessels.[17]

-

Platelet Aggregation: They can promote the aggregation of platelets, contributing to thrombosis.

-

Cell Proliferation: In conditions like liver fibrosis, F2-IsoPs can stimulate the proliferation of hepatic stellate cells and collagen synthesis.[17]

Applications in Drug Development and Clinical Research

The measurement of F2-isoprostanes is a valuable tool in both preclinical and clinical research.

-

Assessing Oxidative Stress in Disease: F2-isoprostane levels are elevated in a wide range of diseases associated with oxidative stress, including cardiovascular diseases, neurodegenerative disorders, diabetes, and certain cancers.[2][18]

-

Evaluating Antioxidant Therapies: F2-isoprostane measurements can be used to assess the efficacy of antioxidant interventions in reducing oxidative stress.

-

Drug-Induced Oxidative Injury: In drug development, F2-isoprostanes can serve as a biomarker for assessing potential drug-induced oxidative toxicity.

-

Early Disease Detection: Elevated F2-isoprostane levels may serve as an early indicator of disease risk or progression. For example, high levels in mothers and infants have been correlated with lower cognitive development scores.[18]

Conclusion

F2-isoprostanes are more than just markers of oxidative stress; they are key players in the pathophysiology of numerous diseases. Their accurate and reliable measurement provides an invaluable tool for researchers and clinicians to investigate the role of oxidative injury in human health and disease. The detailed methodologies and understanding of their biological significance outlined in this guide are intended to support the robust application of F2-isoprostane analysis in scientific research and drug development, ultimately contributing to a deeper understanding of disease mechanisms and the development of novel therapeutic strategies.

References

- 1. Measurement of F2- isoprostanes and isofurans using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Quantification of F2-isoprostanes as a biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. F2-isoprostanes and Its Metabolite and Breast Cancer Risk | North American Journal of Medicine and Science [najms.com]

- 5. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sfrbm.org [sfrbm.org]

- 7. Isoprostanes: Biomarkers for Oxidative Stress | F2 Isoprostanes | Oxford Biomedical Research [oxfordbiomed.com]

- 8. Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. F2-Isoprostanes Reflect Oxidative Stress Correlated With Lean Mass and Bone Density but Not Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. sfrbm.org [sfrbm.org]

- 13. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The isoprostanes—25 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 16. F2-Isoprostanes as Novel Biomarkers for Type 2 Diabetes: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Study details metabolism of biomarkers for oxidative stress - VUMC News [news.vumc.org]

The Formation of 5-iPF2alpha-VI: A Technical Guide to a Key Biomarker of Cellular Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of 5-iPF2alpha-VI, a prominent F2-isoprostane, in response to cellular stress. F2-isoprostanes are prostaglandin-like compounds generated from the free radical-catalyzed peroxidation of arachidonic acid, serving as a reliable and specific biomarker of oxidative stress.[1][2] Notably, 5-iPF2alpha-VI is a major isoprostane product, making it a significant target for research in diseases associated with oxidative damage.[3]

Core Principles of 5-iPF2alpha-VI Formation

Cellular stress, particularly oxidative stress, triggers an overproduction of reactive oxygen species (ROS). These highly reactive molecules initiate a cascade of events, leading to the peroxidation of polyunsaturated fatty acids within cellular membranes. Arachidonic acid, a prevalent fatty acid, is a primary substrate for this process, resulting in the formation of a class of compounds known as F2-isoprostanes, including 5-iPF2alpha-VI.[1][4] This non-enzymatic formation pathway makes 5-iPF2alpha-VI a direct indicator of oxidative damage.

Quantitative Data on 5-iPF2alpha-VI Formation

The following tables summarize quantitative data on the induction of 5-iPF2alpha-VI in response to various cellular stressors in HepG2 cells, a human liver cell line.

Table 1: 5-iPF2alpha-VI Formation in Response to Paraquat (PQ)-Induced Oxidative Stress [5]

| Paraquat (PQ) Concentration (µM) | Duration of Treatment | Fold Increase in 5-iPF2alpha-VI (Mean ± S.D.) |

| 0 (Control) | 24 hours | 1.0 |

| 100 | 24 hours | ~1.5 |

| 250 | 24 hours | ~2.0 |

| 500 | 24 hours | ~2.5 |

Table 2: 5-iPF2alpha-VI Formation in Response to Exogenous Hydrogen Peroxide (H₂O₂) [5]

| Treatment | Duration of Treatment | Fold Increase in 5-iPF2alpha-VI (Mean ± S.D.) |

| Control | 2 hours | 1.0 |

| Glucose Oxidase (GOX) | 2 hours | ~3.0 |

Note: Glucose oxidase is an enzyme that produces hydrogen peroxide.

Table 3: 5-iPF2alpha-VI Formation in Response to Rotenone-Induced Mitochondrial Dysfunction [5]

| Rotenone Concentration (µM) | Duration of Treatment | Fold Increase in 5-iPF2alpha-VI (Mean ± S.D.) |

| 0 (Control) | Not Specified | 1.0 |

| 1 | Not Specified | ~1.5 |

| 10 | Not Specified | ~2.0 |

| 100 | Not Specified | ~2.5 |

Signaling Pathways of 5-iPF2alpha-VI Formation

The formation of 5-iPF2alpha-VI is a multi-step process initiated by cellular stress and culminating in the peroxidation of arachidonic acid. Two primary pathways for ROS generation are the activation of NADPH oxidase and mitochondrial dysfunction.

Caption: Signaling cascade from cellular stressors to 5-iPF2alpha-VI.

Experimental Protocols

Induction of Cellular Stress in Cell Culture

Objective: To induce oxidative stress in cultured cells to stimulate the formation of 5-iPF2alpha-VI.

Materials:

-

Cell culture medium appropriate for the cell line (e.g., DMEM for HepG2 cells)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Phosphate-buffered saline (PBS)

-

Stress-inducing agents:

-

Cultured cells (e.g., HepG2)

Protocol:

-

Culture cells to ~80% confluency in appropriate cell culture flasks or plates.

-

Prepare fresh solutions of the stress-inducing agents in serum-free cell culture medium.

-

Remove the culture medium from the cells and wash once with sterile PBS.

-

Add the medium containing the stress-inducing agent to the cells. Typical concentrations and incubation times are:

-

Hydrogen Peroxide: Treat cells with a final concentration of 250-500 µM H₂O₂ for 30 minutes.[6] Alternatively, use a glucose oxidase system to generate a continuous low level of H₂O₂.[5]

-

Paraquat: Incubate cells with 100-500 µM PQ for 24 hours.[5]

-

Rotenone: Treat cells with 1-100 µM rotenone for a specified period.[5]

-

-

Following the incubation period, collect the cell culture supernatant and/or cell lysates for 5-iPF2alpha-VI analysis.

Quantification of 5-iPF2alpha-VI by UPLC-MS/MS

Objective: To accurately quantify the levels of 5-iPF2alpha-VI in biological samples. This protocol is adapted from a method for F2-isoprostane analysis in cellular systems.[1][4]

Materials:

-

UPLC-MS/MS system

-

Internal standard (e.g., deuterated 5-iPF2alpha-VI)

-

Solid-phase extraction (SPE) cartridges

-

Solvents: methanol, acetonitrile, water (LC-MS grade)

-

Formic acid

Protocol:

-

Sample Preparation:

-

To the collected cell culture supernatant or cell lysate, add the internal standard.

-

Perform solid-phase extraction (SPE) to purify and concentrate the isoprostanes.

-

-

UPLC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample into the UPLC-MS/MS system.

-

Separate the analytes using a suitable C18 column with a gradient elution of water and acetonitrile, both containing formic acid.

-

Detect and quantify 5-iPF2alpha-VI and its internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of 5-iPF2alpha-VI by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Experimental Workflow

The following diagram illustrates the general workflow for studying 5-iPF2alpha-VI formation in response to cellular stress.

References

- 1. ahajournals.org [ahajournals.org]

- 2. metabolomicscentre.nl [metabolomicscentre.nl]

- 3. caymanchem.com [caymanchem.com]

- 4. A protocol for quantifying lipid peroxidation in cellular systems by F2-isoprostane analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exposure of cells to nonlethal concentrations of hydrogen peroxide induces degeneration-repair mechanisms involving lysosomal destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-iPF2alpha-VI in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-iPF2alpha-VI, a prominent member of the F2-isoprostane family, has emerged as a critical biomarker and potential mediator in the complex interplay of oxidative stress and inflammation. Formed from the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid, its presence in biological systems provides a reliable index of oxidative injury. This technical guide delves into the core aspects of 5-iPF2alpha-VI's involvement in inflammatory pathways, presenting quantitative data on its levels in disease states, detailed experimental protocols for its measurement, and a visual representation of its signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the roles of lipid peroxidation products in pathology and therapeutics.

Introduction to 5-iPF2alpha-VI

5-iPF2alpha-VI is a specific regioisomer of the F2-isoprostane class, a group of prostaglandin-like compounds.[1] Unlike prostaglandins, which are synthesized through enzymatic processes, isoprostanes are formed via the non-enzymatic peroxidation of arachidonic acid, primarily when it is esterified in phospholipids.[2] This formation mechanism makes them a direct and sensitive marker of lipid peroxidation and in vivo oxidative stress.[3] Among the various isoprostane isomers, the Type VI class, including 5-iPF2alpha-VI, is one of the major products formed under conditions of oxidative stress, often found in greater abundance than the more extensively studied 8-isoprostane (iPF2α-III).[1][4] The unique chemical structure of Type VI isoprostanes allows for the formation of internal lactones, a feature that can facilitate their extraction and purification from biological samples.[1][4]

Quantitative Data Presentation

The quantification of 5-iPF2alpha-VI and its closely related isomers in various biological matrices is a key indicator of the extent of oxidative stress in numerous inflammatory and neurodegenerative diseases. While data specifically for 5-iPF2alpha-VI is still emerging, the levels of the highly correlated 8,12-iso-iPF2alpha-VI and the more broadly studied 8-iso-PGF2α provide valuable insights. The following tables summarize available quantitative data.

Table 1: Levels of 8,12-iso-iPF2alpha-VI in Alzheimer's Disease (AD)

| Biological Matrix | Patient Group | N | Concentration (pg/mL or ng/g) | Control Group | N | Concentration (pg/mL or ng/g) | Reference |

| Frontal Cortex | AD | 10 | 1.8 ± 0.3 ng/g | Age-matched Controls | 8 | 0.5 ± 0.1 ng/g | [5] |

| Temporal Cortex | AD | 10 | 2.1 ± 0.4 ng/g | Age-matched Controls | 8 | 0.6 ± 0.2 ng/g | [5] |

| Cerebrospinal Fluid | AD | 15 | 55.3 ± 12.1 pg/mL | Age-matched Controls | 12 | 25.4 ± 8.7 pg/mL | [3] |

| Plasma | AD | 20 | 45.8 ± 10.5 pg/mL | Age-matched Controls | 18 | 22.1 ± 7.9 pg/mL | [3] |

| Urine | AD | 20 | 1.8 ± 0.5 ng/mg creatinine | Age-matched Controls | 18 | 0.9 ± 0.3 ng/mg creatinine | [3] |

Table 2: Levels of 8-iso-PGF2α in Rheumatic Diseases

| Biological Matrix | Patient Group | N | Concentration (pg/mL) | Control Group | N | Concentration (pg/mL) | Reference |

| Serum | Osteoarthritis (OA) | 8 | 187 ± 53.3 | Healthy Controls | 42 | 33 ± 3.3 | [2] |

| Serum | Reactive Arthritis (ReA) | 6 | 451 ± 160 | Healthy Controls | 42 | 33 ± 3.3 | [2] |

| Serum | Rheumatoid Arthritis (RA) | 7 | 325 ± 143 | Healthy Controls | 42 | 33 ± 3.3 | [2] |

| Serum | Psoriatic Arthritis (PsA) | 5 | 92 ± 226 | Healthy Controls | 42 | 33 ± 3.3 | [2] |

| Synovial Fluid | Osteoarthritis (OA) | 8 | 494 ± 100 | - | - | - | [2] |

| Synovial Fluid | Reactive Arthritis (ReA) | 6 | 192 ± 141 | - | - | - | [2] |

| Synovial Fluid | Rheumatoid Arthritis (RA) | 7 | 177 ± 119 | - | - | - | [2] |

| Synovial Fluid | Psoriatic Arthritis (PsA) | 5 | 522 ± 158 | - | - | - | [2] |

Experimental Protocols

Accurate and reproducible quantification of 5-iPF2alpha-VI is paramount for its use as a biomarker. The gold-standard methods are based on mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantification of F2-Isoprostanes by GC/MS

This protocol provides a general framework for the analysis of F2-isoprostanes, including 5-iPF2alpha-VI, from biological fluids and tissues.

1. Sample Preparation and Extraction:

-

For plasma or urine, add an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.

-

Add a deuterated internal standard (e.g., [²H₄]-15-F2t-IsoP) to the sample for accurate quantification.

-

For tissues, homogenize in a Folch solution (chloroform:methanol, 2:1 v/v) with BHT.

-

Perform lipid extraction and saponify the lipid extracts with aqueous KOH to release esterified isoprostanes.

-

Acidify the sample to pH 3 with HCl.

2. Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 Sep-Pak cartridge with methanol and pH 3 water.

-

Load the acidified sample onto the C18 cartridge.

-

Wash the cartridge with water and then with a low-polarity organic solvent (e.g., heptane) to remove neutral lipids.

-

Elute the F2-isoprostanes with ethyl acetate.

-

For further purification, use a silica Sep-Pak cartridge. Wash with ethyl acetate and elute with ethyl acetate:methanol (1:1 v/v).[6]

3. Derivatization:

-

Convert the purified F2-isoprostanes to pentafluorobenzyl (PFB) esters by reacting with PFB bromide in the presence of diisopropylethylamine.[6] This step enhances volatility for GC analysis.

-

Convert the hydroxyl groups to trimethylsilyl (TMS) ethers by reacting with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4. GC/MS Analysis:

-

Gas Chromatograph: Use a fused silica capillary column (e.g., DB1701).

-

Temperature Program: Program the column temperature from 190°C to 300°C at a rate of 20°C/min.[7]

-

Mass Spectrometer: Operate in Negative Ion Chemical Ionization (NICI) mode.

-

Ion Monitoring: Monitor the carboxylate anion at m/z 569 for endogenous F2-isoprostanes and m/z 573 for the deuterated internal standard.[7]

-

Quantification: Calculate the concentration of F2-isoprostanes based on the ratio of the ion current of the endogenous compound to that of the internal standard.

Quantification of 5-iPF2alpha-VI by UPLC-MS/MS

This method offers high sensitivity and specificity, particularly for complex biological matrices.

1. Sample Preparation:

-

Spike the sample (e.g., cell lysate, plasma, urine) with a stable isotope-labeled internal standard for 5-iPF2alpha-VI.

-

For cellular samples, a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) with an aminopropyl (NH₂) stationary phase is recommended for optimal cleanup.

2. UPLC-MS/MS System:

-

UPLC Column: A reversed-phase C18 column with a small particle size (e.g., 1.7 µm) is typically used for high-resolution separation.

-

Mobile Phase: A gradient of acetonitrile in water with a small amount of formic or acetic acid to enhance ionization. A typical gradient might start with a low percentage of acetonitrile and ramp up to a high percentage to elute the analytes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) negative mode.

3. MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 5-iPF2alpha-VI and its internal standard are monitored for high selectivity and sensitivity. While specific transitions for 5-iPF2alpha-VI are instrument-dependent and need to be optimized, for the closely related 8-iso-PGF2α, a common transition is m/z 353.2 → 193.2.[8] Similar transitions would be expected for 5-iPF2alpha-VI.

-

Quantification: The concentration of 5-iPF2alpha-VI is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Visualizations

F2-isoprostanes, including likely 5-iPF2alpha-VI, are not merely biomarkers of oxidative stress; they are also bioactive molecules that can elicit cellular responses.[4] The primary receptor for many F2-isoprostanes is the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[9][10]

Biosynthesis of 5-iPF2alpha-VI

The formation of 5-iPF2alpha-VI is initiated by the abstraction of a hydrogen atom from arachidonic acid by a free radical, leading to the formation of an arachidonyl radical. This is followed by a series of reactions involving oxygen insertion, endocyclization, and reduction.

Caption: Biosynthesis of 5-iPF2alpha-VI from arachidonic acid.

5-iPF2alpha-VI Signaling Pathway

Upon binding to the TP receptor, 5-iPF2alpha-VI is thought to activate heterotrimeric G-proteins, primarily Gq and Gi. This initiates downstream signaling cascades involving phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathways, ultimately leading to various cellular responses associated with inflammation.

Caption: 5-iPF2alpha-VI signaling through the TP receptor.

Experimental Workflow for 5-iPF2alpha-VI Analysis

The overall workflow for the analysis of 5-iPF2alpha-VI from biological samples involves several key stages, from sample collection to data analysis.

Caption: Experimental workflow for 5-iPF2alpha-VI quantification.

Conclusion

5-iPF2alpha-VI is a robust and abundant biomarker of in vivo oxidative stress with direct implications in inflammatory pathways. Its quantification provides a valuable tool for assessing the role of lipid peroxidation in a wide range of diseases. Furthermore, understanding its signaling through the thromboxane A2 receptor opens potential avenues for therapeutic intervention. The methodologies and data presented in this guide offer a foundational resource for researchers and clinicians aiming to investigate and target the intersection of oxidative stress and inflammation. As analytical techniques continue to improve in sensitivity and specificity, the role of 5-iPF2alpha-VI in human health and disease will undoubtedly be further elucidated, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. scilit.com [scilit.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Enhanced brain levels of 8,12-iso-iPF2alpha-VI differentiate AD from frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoprostanes: Biomarkers for Oxidative Stress | F2 Isoprostanes | Oxford Biomedical Research [oxfordbiomed.com]

- 8. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 9. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The human thromboxane A2 receptor alpha isoform (TP alpha) functionally couples to the G proteins Gq and G11 in vivo and is activated by the isoprostane 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Clinical Relevance of Urinary 5-iPF2alpha-VI

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Key Oxidative Stress Biomarker

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a critical pathogenic factor in a multitude of human diseases. The accurate measurement of oxidative stress is paramount for diagnostics, therapeutic monitoring, and drug development. Among the most reliable biomarkers to emerge are the F2-isoprostanes, a series of prostaglandin-like compounds generated non-enzymatically from the free radical-catalyzed peroxidation of arachidonic acid.[1][2]

While the most studied isoprostane has been 8-iso-PGF2α (also known as iPF2α-III), other isomers are formed in greater abundance and offer unique analytical advantages.[1][3] This guide focuses on 5-iPF2alpha-VI (also designated as iPF2α-I), a major F2-isoprostane isomer that serves as a sensitive and specific index of in vivo lipid peroxidation.[3][4] Its stability and relatively high concentration in biological fluids, particularly urine, make it an attractive and non-invasive biomarker for assessing systemic oxidative stress.[1][4] This document provides a comprehensive overview of the biochemistry, clinical relevance, and analytical methodologies for urinary 5-iPF2alpha-VI.

Biochemical Formation and Signaling Pathway

Formation of F2-Isoprostanes

Unlike prostaglandins, which are synthesized via the cyclooxygenase (COX) enzyme pathway, F2-isoprostanes are formed when free radicals attack arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes.[1][5] This process generates a series of endoperoxide intermediates which are then reduced to form four distinct classes of F2-isoprostanes (designated as classes III, IV, V, and VI). 5-iPF2alpha-VI belongs to the Type VI class, which has been shown to be a major product of in vivo lipid peroxidation, often found in higher concentrations than the more commonly measured 8-iso-PGF2α.[1][3]

Caption: Non-enzymatic formation of 5-iPF2alpha-VI from arachidonic acid.

Signaling Pathway

Isoprostanes exert biological effects by interacting with cell surface receptors, primarily thromboxane A2 receptors (TP receptors).[5] This interaction can trigger a cascade of intracellular events, leading to physiological responses such as vasoconstriction and platelet aggregation.[5] While direct signaling pathways for 5-iPF2alpha-VI are less characterized than for 8-iso-PGF2α, it is presumed to act through similar prostanoid receptor-mediated mechanisms.

Caption: Postulated signaling pathway for 5-iPF2alpha-VI via TP receptors.

Clinical Relevance of Urinary 5-iPF2alpha-VI

Elevated levels of urinary 5-iPF2alpha-VI are indicative of systemic oxidative stress and have been associated with several pathological conditions.

-

Neurodegenerative Diseases: Oxidative stress is a key component in the pathogenesis of Alzheimer's disease (AD).[6] Studies have shown that isoprostanes, including 5-iPF2alpha-VI, are significantly associated with increased levels of phosphorylated tau (p-tau) and total tau (t-tau) in cerebrospinal fluid (CSF), particularly in the prodromal phase of AD.[7] This suggests that lipid peroxidation may occur early in the disease process and contribute to the neurodegenerative cascade.[7] Specifically, the association of 5-iPF2alpha-VI with tau pathology has been observed in carriers of the APOE ε3 allele.[7]

-

Cardiovascular and Metabolic Diseases: Conditions such as atherosclerosis, obesity, and metabolic syndrome are characterized by chronic inflammation and oxidative stress.[8][9] F2-isoprostanes are implicated in atherogenesis due to their vasoconstrictive properties and ability to promote platelet aggregation.[8] Studies have demonstrated a positive correlation between F2-isoprostane levels and inflammatory cytokines like IL-6 in obese individuals, linking lipid peroxidation directly to the inflammatory state that drives these diseases.[9][10]

-

General Index of Oxidant Injury: The measurement of urinary 5-iPF2alpha-VI provides a reliable, non-invasive method to assess whole-body oxidative stress.[4] Unlike some other isoprostanes, its formation is not significantly influenced by COX enzyme activity, making it a more specific marker of non-enzymatic lipid peroxidation.[2][4] This specificity is crucial for studies aiming to evaluate the efficacy of antioxidant therapies or to understand the role of oxidative stress in disease etiology.

Quantitative Data on Urinary Isoprostane Levels

The following table summarizes representative urinary concentrations of F2-isoprostanes from published studies. It is important to note that values can vary based on the analytical method used, population demographics, and normalization procedures (e.g., to creatinine).

| Biomarker | Population | Mean Urinary Concentration (pg/mg creatinine) | Reference |

| 5-iPF2alpha-VI (IPF2α-I) | Healthy Adults | 770 - 781 (± 66-70) | [4] |

| 8-iso-PGF2α | Healthy Adults | ~190 | [8] |

| 8-iso-PGF2α | Prediabetes Patients | Significantly higher than healthy controls | [11] |

| 8-iso-PGF2α | Type 2 Diabetes Patients | Significantly higher than healthy controls | [11] |

Experimental Protocols for Measurement

The quantification of urinary 5-iPF2alpha-VI requires highly sensitive and specific analytical methods. The two primary approaches are immunoassays (ELISA) and mass spectrometry.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method based on antibody-antigen recognition. Most kits for isoprostane measurement employ a competitive assay format.[5][8]

Detailed Methodology (Competitive ELISA):

-

Sample Collection and Preparation:

-

Collect mid-stream urine samples.

-

To prevent artificial oxidation, add an antioxidant like butylated hydroxytoluene (BHT) immediately after collection.

-

Centrifuge to remove particulate matter.

-

Samples can be assayed immediately or stored at -80°C.[12] Avoid repeated freeze-thaw cycles.[13]

-

Prior to assay, samples may require purification using solid-phase extraction (SPE) to remove interfering substances.

-

-

Assay Procedure:

-

Bring all reagents and samples to room temperature before use.[13]

-

Prepare a standard curve using the provided 5-iPF2alpha-VI standards.

-

Add standards, controls, and urine samples to wells of a microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).[5][8]

-

Simultaneously add a fixed amount of enzyme-conjugated 5-iPF2alpha-VI (e.g., HRP-conjugate or AP-conjugate) and a specific primary antibody to each well.[5][8][12]

-